1-(2-(三氟甲基)吡啶-4-基)肼

描述

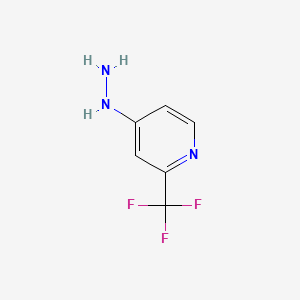

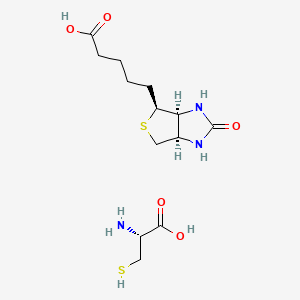

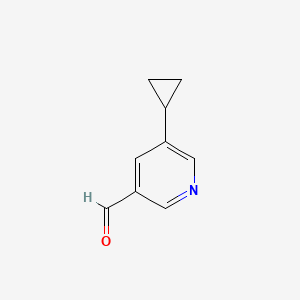

“1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine” is a chemical compound with the molecular formula C6H6F3N3 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Molecular Structure Analysis

The molecular structure of “1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine” consists of a pyridine ring with a trifluoromethyl group and a hydrazine group attached . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine” are not detailed in the search results, TFMP derivatives are known to participate in various chemical reactions. For instance, the reaction between trifluoroacetimidoyl chloride and formhydrazide might initially form trifluoroacetimidohydrazide .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine” are not fully detailed in the search results. The molecular weight is reported to be 177.12700 .科学研究应用

医药

在医药领域,1-(2-(三氟甲基)吡啶-4-基)肼的衍生物因其治疗潜力而被探索。 它们被用于合成具有治疗各种疾病潜力的化合物,因为它们能够与生物靶标相互作用 .

农业

该化合物在农用化学品的开发中起着至关重要的作用。 它的衍生物是杀虫剂和除草剂中的关键成分,有助于保护农作物和控制害虫 .

材料科学

在材料科学中,1-(2-(三氟甲基)吡啶-4-基)肼衍生物被用作创建新材料的构建模块。 它们在化学反应中作为反应物,导致开发出具有潜在工业应用的创新材料 .

环境科学

该化合物的环境应用包括其在开发环境友好化学品中的应用。 研究人员正在调查其衍生物在绿色化学中的潜在应用,旨在减少化学过程对环境的影响 .

分析化学

1-(2-(三氟甲基)吡啶-4-基)肼在分析化学中用作衍生化试剂。 它有助于通过增强其分析特性来准确检测和测量各种物质,例如生物样品中的激素 .

生物化学

在生物化学中,该化合物的衍生物因其与生物分子的相互作用而被研究。 它们被用于合成生物化学试剂,可以帮助理解生物过程以及开发生物化学分析方法 <a aria-label="11: " data-citationid="51797a0e-c013-4fd4-a485-5e707f6e170c-34" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s000

作用机制

Target of Action

The primary targets of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .

Mode of Action

It has been suggested that the compound interacts with its targets, leading to their inhibition . A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

It is known that the compound interferes with the life cycle of leishmania aethiopica and plasmodium berghei, thereby inhibiting their growth and proliferation .

Pharmacokinetics

The compound’s molecular weight of 17713 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the action of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria, respectively .

实验室实验的优点和局限性

1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine(2-(Trifluoromethyl)pyridin-4-YL)hydrazine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable in air. In addition, it is non-toxic and non-volatile, making it safe to handle in the laboratory. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it can react with other compounds, making it difficult to isolate and purify for use in experiments.

未来方向

1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine(2-(Trifluoromethyl)pyridin-4-YL)hydrazine has the potential to be used in a variety of scientific fields, including drug discovery and development, and materials science. Future research should focus on exploring the potential applications of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine(2-(Trifluoromethyl)pyridin-4-YL)hydrazine in these areas, as well as on developing new synthesis methods and improving existing methods. In addition, further research should be done to better understand the biochemical and physiological effects of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine(2-(Trifluoromethyl)pyridin-4-YL)hydrazine, as well as to identify any potential toxic effects. Finally, further studies should be conducted to explore the potential advantages and limitations of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine(2-(Trifluoromethyl)pyridin-4-YL)hydrazine for use in laboratory experiments.

合成方法

1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can be synthesized using a variety of methods. The most common methods involve the reaction of trifluoromethylpyridine with hydrazine hydrate. Other methods include the reaction of trifluoromethylpyridine with an alkylhydrazine, the reaction of trifluoromethylpyridine with an alkylhydrazine and a base, and the reaction of trifluoromethylpyridine with an alkylhydrazine and an acid.

生化分析

Biochemical Properties

1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and function. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can interact with DNA and RNA, potentially affecting gene expression and cellular processes .

Cellular Effects

The effects of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. It can also modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and differentiation. Furthermore, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of proteases by forming covalent bonds with their catalytic residues, thereby preventing substrate cleavage. Additionally, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression. These interactions can result in changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including liver and kidney damage, neurotoxicity, and immunosuppression. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. It is crucial to determine the optimal dosage to achieve the desired therapeutic outcome while minimizing adverse effects .

Metabolic Pathways

1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These metabolic reactions can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can influence metabolic flux and metabolite levels, potentially altering cellular homeostasis .

Transport and Distribution

The transport and distribution of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, 1-(2-(Trifluoromethyl)pyridin-4-YL)hydrazine can be directed to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and apoptosis. The subcellular localization of this compound can influence its efficacy and specificity in modulating cellular processes .

属性

IUPAC Name |

[2-(trifluoromethyl)pyridin-4-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)5-3-4(12-10)1-2-11-5/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGUIGHUMMJNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737247 | |

| Record name | 4-Hydrazinyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228535-68-9 | |

| Record name | 4-Hydrazinyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)

![3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid](/img/structure/B596679.png)

![Acetic acid, 2-[(2-iodophenyl)Methoxy]-, ethyl ester](/img/no-structure.png)